1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine
Overview
Description
The compound “1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. Attached to this ring is a phenyl group (a ring of 6 carbon atoms) which is further substituted with a tetramethyl-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the piperazine ring, the phenyl ring, and the tetramethyl-dioxaborolane group. These groups would all contribute to the overall shape and properties of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the types of bonds present. For example, the presence of the piperazine ring could potentially make the compound basic .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Phenylboronic Acid Derivatives : A study by Spencer et al. (2002) described the synthesis of compounds related to "1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine" and their application as inhibitors of serine proteases including thrombin.
Antimicrobial Studies : Research by Rajkumar et al. (2014) focused on the synthesis of piperazine derivatives and evaluated their in vitro antimicrobial properties, demonstrating their potential as antibacterial and antifungal agents.
Interaction with Receptors
Dopamine Receptor Affinity : A study by Van der Zee and Hespe (1985) investigated substituted piperazines for their affinity to dopamine receptors, providing insights into their potential application in neuroscience and pharmacology.
Insecticide Design : Cai et al. (2010) explored the use of a piperazine-based compound as a lead for new insecticides with novel modes of action, demonstrating its effectiveness against the armyworm Pseudaletia separata.
Hypotensive Activity
- Hypotensive Agents : Research by McCall et al. (1982) and Tenbrink et al. (1981) investigated piperazine derivatives showing hypotensive activity, indicating their potential in cardiovascular medicine.
Serotonin Receptor Antagonism
- 5-HT2 Antagonist Activity : A study by Watanabe et al. (1992) synthesized and tested compounds for their activity as 5-HT2 and alpha 1 receptor antagonists, suggesting potential applications in mental health and neurological disorders.
Antimycobacterial and Cytotoxic Evaluation
- Anti-TB and Non-Cytotoxic Properties : Sheu et al. (2003) synthesized fluoroquinolone derivatives and evaluated them for antimycobacterial activities, with some compounds showing promising results against M. tuberculosis.
Structural Analysis and DFT Studies
- Crystal Structure and DFT Analysis : Studies by Huang et al. (2021) and Huang et al. (2021) focused on the crystallographic and conformational analyses of related compounds, offering insights into their molecular structures and physicochemical properties.
Future Directions
Mechanism of Action
Target of Action
It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts or other transition metals in biochemical systems.
Mode of Action
Based on its structure, it can be inferred that the compound might undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It might also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Action Environment
Environmental factors such as temperature, pH, and the presence of catalysts could potentially influence the compound’s action, efficacy, and stability . .
Properties
IUPAC Name |
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-6-20-11-13-21(14-12-20)16-9-7-15(8-10-16)19-22-17(2,3)18(4,5)23-19/h7-10H,6,11-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJYTVPEVGWXNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719224 | |
Record name | 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656257-45-3 | |
Record name | 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.